Sos1-IN-5 vs. BI-3406: Broad-Spectrum KRAS Mutant Coverage with Comparable Potency in Preliminary Assays
Sos1-IN-5 exhibits comparable in vitro potency to the well-characterized SOS1 inhibitor BI-3406 (SOS1-IN-2) in preliminary assays using colorectal and pancreatic cancer models . Unlike KRAS G12C-specific inhibitors that target a single mutation, Sos1-IN-5 achieves broad-spectrum KRAS inhibition by disrupting the upstream RAS-SOS1 interaction [1], a mechanism that is also employed by BI-3406 (IC50 = 5-6 nM) [2]. The comparable potency of Sos1-IN-5 positions it as an alternative chemical probe within the same mechanistic class, useful for replication studies or for exploring scaffold-specific effects. However, direct, quantitative head-to-head IC50 comparisons under identical experimental conditions are not available in the current public domain, and the claim of comparable potency is based on vendor-reported preliminary assay data.
| Evidence Dimension | In vitro inhibition of KRAS signaling in cancer models |
|---|---|
| Target Compound Data | IC50 values comparable to BI-3406 |
| Comparator Or Baseline | BI-3406 (SOS1-IN-2) IC50 = 5-6 nM |
| Quantified Difference | Comparable (exact value not publicly reported) |
| Conditions | Colorectal and pancreatic cancer cell models (preliminary assays) |
Why This Matters
This indicates Sos1-IN-5 is a viable alternative for KRAS pathway research when the primary goal is broad-spectrum SOS1 inhibition, provided that comparable potency is independently validated in the user's specific assay system.
- [1] Suzhou Zelgen Biopharmaceuticals Co., Ltd. (2021). Substituted bicyclo-aromatic heterocyclic amine inhibitor, preparation method therefor, and use thereof. Patent WO2021203768A1. View Source
- [2] Hofmann, M. H., Gmachl, M., Ramharter, J., et al. (2021). BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combination with MEK Inhibitors. Cancer Discovery, 11(1), 142-157. View Source
